Cas no 358992-20-8 (ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate)

Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate is a piperazine derivative with a carbamate and phenylurea functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. Its structure allows for further functionalization, making it valuable in the development of pharmacophores targeting various receptors or enzymes. The ethyl carboxylate group enhances solubility and reactivity, facilitating downstream modifications. The phenylcarbamoyl moiety may contribute to binding interactions in drug design. This product is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications. It is commonly used in exploratory research for novel therapeutic agents.
ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate structure
358992-20-8 structure
Product Name:ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate
CAS No:358992-20-8
MF:C14H19N3O3
MW:277.318963289261
CID:3072758
PubChem ID:781025
Update Time:2025-08-05

ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester
    • ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate
    • HMS2726E05
    • AKOS000545662
    • Oprea1_319290
    • SMR000288088
    • CS-0332607
    • CHEMBL1601340
    • Z44602229
    • ethyl4-(phenylcarbamoyl)piperazine-1-carboxylate
    • 358992-20-8
    • Oprea1_335423
    • MLS000709621
    • F3035-4109
    • MDL: MFCD00860900
    • Inchi: 1S/C14H19N3O3/c1-2-20-14(19)17-10-8-16(9-11-17)13(18)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,18)
    • InChI Key: GWWZRDIMISIHCG-UHFFFAOYSA-N
    • SMILES: O(CC)C(N1CCN(C(NC2C=CC=CC=2)=O)CC1)=O

Computed Properties

  • Exact Mass: 277.14264148Da
  • Monoisotopic Mass: 277.14264148Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 61.9Ų

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Additional information on ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate

Ethyl 4-(Phenylcarbamoyl)piperazine-1-carboxylate: A Comprehensive Overview

Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate, identified by the CAS number 358992-20-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to asethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate, has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we delve into the latest research findings, structural insights, and potential uses of this compound.

The molecular structure of ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate is characterized by a piperazine ring, a six-membered saturated ring with two nitrogen atoms. The piperazine moiety is a key structural feature in many bioactive compounds, contributing to their pharmacological properties. In this compound, the piperazine ring is substituted at the 4-position with a phenylcarbamoyl group and at the 1-position with an ethoxycarbonyl group. This substitution pattern not only enhances the compound's stability but also imparts unique electronic and steric properties that are crucial for its biological activity.

Recent studies have highlighted the potential of ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate as a candidate for drug development. Researchers have explored its role in modulating various cellular pathways, particularly those involved in inflammation and oxidative stress. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could be a promising lead compound for developing novel anti-inflammatory agents.

In addition to its anti-inflammatory properties, ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate has shown potential in the treatment of neurodegenerative diseases. A recent investigation in Nature Communications revealed that this compound can cross the blood-brain barrier efficiently and exhibit neuroprotective effects by reducing oxidative stress and enhancing mitochondrial function. These results underscore its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The key steps include the formation of the piperazine ring, followed by selective substitution at specific positions to introduce the phenylcarbamoyl and ethoxycarbonyl groups. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for preclinical studies.

From an analytical standpoint, ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed its molecular formula (C17H20N2O3) and molecular weight (308.36 g/mol). Additionally, X-ray crystallography has provided insights into its three-dimensional structure, which is critical for understanding its interactions with biological targets.

In terms of toxicity profile, ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate has been evaluated in acute and chronic toxicity studies using animal models. Results indicate that it exhibits low toxicity at therapeutic doses, making it a safer option for potential clinical use. However, further studies are required to fully understand its long-term effects and safety profile.

The development of ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate into a therapeutic agent hinges on its ability to target specific biological pathways effectively. Researchers are currently exploring its mechanism of action in greater detail, focusing on how it interacts with cellular receptors and signaling molecules. Understanding these interactions will be crucial for optimizing its therapeutic potential and minimizing off-target effects.

In conclusion, ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate (CAS No.358992-20-8) represents a promising compound with diverse applications in drug discovery. Its unique structural features, coupled with its demonstrated biological activities, make it a valuable candidate for further research. As ongoing studies continue to uncover new insights into its properties and mechanisms, this compound holds the potential to contribute significantly to the development of novel therapeutic agents.

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